CI-898 HCl is a lipophilic antifolate inhibitor of dihydrofolate reductase (DHFR). It has enhanced binding to DHFR in the presence of the cofactor NADPH. Cl-898 HCl inhibits cell growth and halts the cell cycle at the G1/S phase in L1210 mouse lymphocytic leukemia cells and is active against methotrexate-resistant cancer cell lines. It also enhances the activity of doxorubicin, cyclophosphamide, and 6-thioguanine (6-TG) in mice with advanced stage P338 leukemia.
Related Compounds
Methotrexate
Compound Description: Methotrexate is a widely used antifolate drug in the treatment of cancer and nonmalignant disorders [, , , , ]. It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and DNA synthesis.
Piritrexim
Compound Description: Piritrexim is a lipophilic antifolate drug currently in clinical trials, primarily investigated for its activity against opportunistic infections [].
Relevance: Piritrexim, similar to trimetrexate trihydrochloride, exhibits potent inhibition of dihydrofolate reductase (DHFR) enzymes []. It shares structural similarities with trimetrexate, particularly in their 2,4-diaminopyrimidine core and lipophilic character. Researchers are exploring trimetrexate derivatives that incorporate structural features of piritrexim to enhance potency and selectivity against specific DHFR targets [, ].
Trimethoprim
Compound Description: Trimethoprim is an antibiotic that inhibits bacterial dihydrofolate reductase (DHFR), commonly used in combination with sulfamethoxazole to treat various infections [, , ].
Relevance: Trimethoprim, while structurally distinct from trimetrexate trihydrochloride, also targets DHFR, highlighting the enzyme's significance as a drug target across different pathogens []. The efficacy and binding properties of trimetrexate are often compared with those of trimethoprim to understand their relative potencies and selectivities for different DHFR isoforms [].
Leucovorin (Folinic Acid)
Compound Description: Leucovorin, also known as folinic acid, is a reduced folate used to mitigate the toxic effects of antifolate drugs like methotrexate and trimetrexate trihydrochloride [, , , , , , , ].
Relevance: Leucovorin is often co-administered with trimetrexate trihydrochloride to protect host cells from the drug's toxicity while maintaining its anti-parasitic or anti-cancer activity [, , , , , , , ]. This strategy exploits the differential dependence on folate metabolism between host cells and target pathogens or tumor cells.
Hexaaminobenzene Trihydrochloride (HAB·3HCl)
Compound Description: Hexaaminobenzene Trihydrochloride (HAB·3HCl) is a precursor used in the synthesis of porous C2N materials, which have shown potential applications in various fields, including catalysis and gas separation [].
Relevance: While not directly structurally related to trimetrexate trihydrochloride, HAB·3HCl is a key intermediate in the synthesis of a material (porous C2N) that researchers are investigating for its potential in enhancing CO2 conversion reactions []. This research direction highlights the broader interest in developing novel materials with improved catalytic properties.
Sedoxantrone Trihydrochloride
Compound Description: Sedoxantrone trihydrochloride is an anthrapyrazole antibiotic with potential antineoplastic activity []. It functions by intercalating into DNA and interacting with topoisomerase II, ultimately inhibiting DNA replication, repair, and RNA and protein synthesis [].
Relevance: Although structurally distinct from trimetrexate trihydrochloride, sedoxantrone trihydrochloride is classified as a trihydrochloride salt, highlighting a shared chemical characteristic []. This commonality reflects the frequent use of trihydrochloride salts in pharmaceutical formulations to enhance solubility and stability.
Zosuquidar Trihydrochloride
Compound Description: Zosuquidar trihydrochloride is a potent P-glycoprotein (P-gp) modulator [, ]. P-gp is a transmembrane protein often involved in multidrug resistance, pumping drugs out of cells and reducing their efficacy.
Relevance: While structurally unrelated to trimetrexate trihydrochloride, the research on zosuquidar trihydrochloride relates to the phenomenon of multidrug resistance, a significant challenge in cancer treatment [, , ]. Some studies suggest that resistance to trimetrexate can also develop due to the overexpression of P-gp [], making the understanding of P-gp modulation crucial in improving cancer therapies, including those involving trimetrexate.
2,4-Diaminothieno[2,3-d]pyrimidine Analogues
Compound Description: These are a class of compounds synthesized as potential inhibitors of DHFR, particularly against Pneumocystis carinii and Toxoplasma gondii [].
Relevance: These analogues are designed based on the structural features of trimetrexate trihydrochloride and piritrexim, aiming to achieve potent and selective inhibition of DHFR in the target organisms []. Despite incorporating structural elements from trimetrexate and piritrexim, these analogues did not exhibit the desired potency and selectivity to warrant further preclinical development.
2,4-Diamino-5-chloroquinazoline Analogues
Compound Description: This group of compounds represents another series of DHFR inhibitors synthesized and evaluated for their activity against rat liver, Pneumocystis carinii, and Toxoplasma gondii DHFR [].
Relevance: These analogues, like the 2,4-diaminothieno[2,3-d]pyrimidine analogues, were inspired by the structures of trimetrexate trihydrochloride and piritrexim []. This research highlights the iterative nature of drug development, where structural modifications are explored to optimize the desired biological activity and selectivity profile.
Overview
Trimetrexate trihydrochloride is a synthetic compound classified as a folate antagonist. It primarily functions as an inhibitor of the enzyme dihydrofolate reductase, which plays a crucial role in the reduction of dihydrofolate to tetrahydrofolate, a vital coenzyme in DNA synthesis. This compound is mainly utilized in the treatment of moderate-to-severe Pneumocystis carinii pneumonia, particularly in immunocompromised patients, such as those with acquired immunodeficiency syndrome. Additionally, it is being explored for its potential applications as an antineoplastic agent and an antiparasitic agent.
Synthesis Analysis
Methods
The synthesis of trimetrexate trihydrochloride involves several key steps:
Formation of Intermediate: The initial step includes the reaction of specific starting materials to create an intermediate compound.
Cyclization: This intermediate undergoes cyclization to form a quinazoline ring structure.
Functionalization: The quinazoline ring is then functionalized with various substituents to yield trimetrexate.
Hydrochloride Formation: The final step converts trimetrexate into its trihydrochloride salt form.
Technical Details
Industrial production methods are optimized for large-scale synthesis, employing high-yield reactions and efficient purification techniques to ensure product quality and efficacy.
Molecular Structure Analysis
Structure
Trimetrexate trihydrochloride has a complex molecular structure characterized by the following:
Chemical Formula: C₁₉H₂₃N₅O₃
Molecular Weight: Approximately 369.42 g/mol
Structural Features: It contains a diaminopteridine head and a trimethoxybenzyl tail, which contribute to its biological activity.
Data
The compound's structural data can be summarized as follows:
Property
Value
Molecular Weight
369.42 g/mol
Melting Point
215-217 °C
Solubility in Water
31.4 mg/L
Log P (Partition Coefficient)
2.55
Chemical Reactions Analysis
Types of Reactions
Trimetrexate trihydrochloride can undergo several chemical reactions, including:
Oxidation: Can be oxidized to form various oxidized derivatives using agents like hydrogen peroxide.
Reduction: Undergoes reduction reactions to yield reduced derivatives, often utilizing sodium borohydride.
Substitution: Participates in substitution reactions where substituents on the quinazoline ring are replaced by other functional groups.
Technical Details
Common reagents and conditions for these reactions include:
Oxidation Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substituting Agents: Various nucleophiles and electrophiles under controlled conditions.
Mechanism of Action
Trimetrexate acts as a competitive inhibitor of dihydrofolate reductase across bacterial, protozoan, and mammalian sources. By inhibiting this enzyme, it disrupts the reduction of dihydrofolate to tetrahydrofolate, leading to decreased synthesis of DNA and RNA precursors. This ultimately results in cell death, particularly affecting rapidly proliferating cells such as malignant tissues and certain infectious agents like Pneumocystis carinii.
Physical and Chemical Properties Analysis
Physical Properties
State: Solid
Melting Point: 215-217 °C
Solubility: Moderate solubility in water (31.4 mg/L)
Chemical Properties
Log P (Partition Coefficient): 2.55 indicates moderate lipophilicity.
pKa Values: pKa around 8.0 suggests it behaves as a weak base.
These properties facilitate its absorption and distribution within biological systems, making it effective against certain pathogens while minimizing toxicity to host cells when co-administered with leucovorin calcium.
Applications
Trimetrexate trihydrochloride has several scientific applications:
Medical Use: Primarily used for treating Pneumocystis carinii pneumonia in patients intolerant or refractory to standard treatments like cotrimoxazole.
Cancer Research: Investigated for potential antineoplastic properties against various cancers, including colon cancer.
Biochemical Studies: Serves as a model compound in studies involving folate antagonism and enzyme inhibition mechanisms.
Research continues into its efficacy and safety profile, especially regarding its use in combination therapies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trimetrexate is a member of quinazolines. It has a role as an antifungal drug. A nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase. It is being tested for efficacy as an antineoplastic agent and as an antiparasitic agent against pneumocystis pneumonia in AIDS patients. Myelosuppression is its dose-limiting toxic effect. Trimetrexate is a parenterally administered folate antagonist that is used as a second line therapy for severe Pneumocystis jirovecii (previously carinii) pneumonia. Trimetrexate therapy has been associated with transient, mild serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury. Trimetrexate is a methotrexate derivative with potential antineoplastic activity. Trimetrexate inhibits the enzyme dihydrofolate reductase, thereby preventing the synthesis of purine nucleotides and thymidylate, with subsequent inhibition of DNA and RNA synthesis. Trimetrexate also exhibits antiviral activity. (NCI04) A nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase. It is being tested for efficacy as an antineoplastic agent and as an antiparasitic agent against pneumocystis pneumonia in AIDS patients. Myelosuppression is its dose-limiting toxic effect. [PubChem] A nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase. It is being tested for efficacy as an antineoplastic agent and as an antiparasitic agent against PNEUMOCYSTIS PNEUMONIA in AIDS patients. Myelosuppression is its dose-limiting toxic effect.
Inosine,2',3'-dideoxy- is a purine 2',3'-dideoxyribonucleoside. A dideoxynucleoside compound in which the 3'-hydroxy group on the sugar moiety has been replaced by a hydrogen. This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains. Didanosine is a potent inhibitor of HIV replication, acting as a chain-terminator of viral DNA by binding to reverse transcriptase; ddI is then metabolized to dideoxyadenosine triphosphate, its putative active metabolite.
Didecyl phthalate belongs to the class of phthalate esters widely used as plasticizers in plastic films. Didecyl phthalate is used as a plasticizer in many daily products.
Didesmethyl doxepin belongs to the class of organic compounds known as dibenzoxepines. Dibenzoxepines are compounds containing a dibenzoxepine moiety, which consists of two benzene connected by an oxazepine ring. Didesmethyl doxepin is considered to be a practically insoluble (in water) and relatively neutral molecule. Didesmethyl doxepin has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, didesmethyl doxepin is primarily located in the cytoplasm and membrane (predicted from logP). In humans, didesmethyl doxepin is involved in the doxepin metabolism pathway.
Didemnin B is a cyclic depsipeptide extracted from the Caribbean tunicate Trididemnum cyanophorum. Didemnin B activates caspase, thereby inducing apoptosis, and prevents eukaryotic elongation factor 2 (eEF-2)-dependent translocation, thereby inhibiting protein synthesis. This agent also has immunosuppressive and antiviral properties. (NCI04)